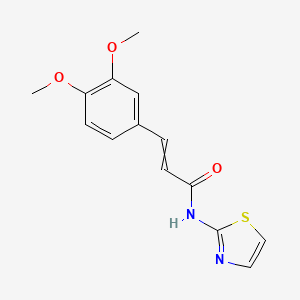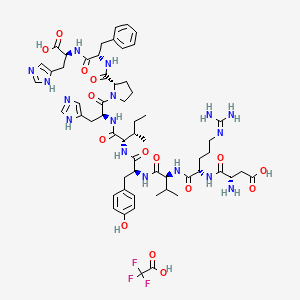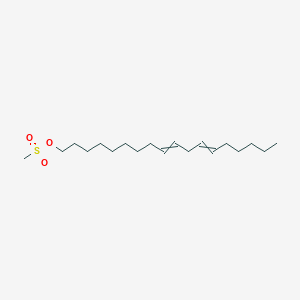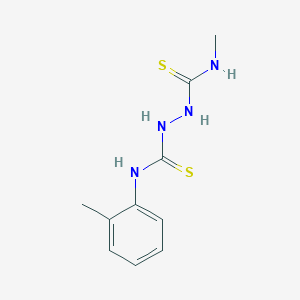
2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzohydrazide est un composé chimique qui appartient à la classe des benzohydrazides. Il se caractérise par la présence d'un groupe méthoxy et d'un groupe tétrafluorophényle liés au noyau benzohydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzohydrazide implique généralement la réaction de l'acide 2-méthoxybenzoïque avec l'hydrate d'hydrazine pour former la benzohydrazide correspondante. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 2,3,5,6-tétrafluorobenzoyle dans des conditions appropriées pour donner le produit final. Les conditions de réaction comprennent souvent l'utilisation d'un solvant approprié tel que le dichlorométhane et d'une base comme la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l'impact environnemental. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzohydrazide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés de l'hydrazine.
Substitution : Les groupes méthoxy et tétrafluorophényle peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
Le 2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzohydrazide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le 2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzohydrazide exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes méthoxy et tétrafluorophényle jouent un rôle crucial dans la liaison à ces cibles, influençant l'activité biologique du composé. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques ou la modulation de l'activité des récepteurs, conduisant à des effets thérapeutiques désirés.
Mécanisme D'action
The mechanism by which 2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and tetrafluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzamide : Structure similaire, mais avec un groupe amide au lieu d'un hydrazide.
Alcool 4-méthoxyméthyl-2,3,5,6-tétrafluorobenzylique : Contient un groupe méthoxyméthyle et un groupe tétrafluorophényle, mais diffère dans la structure du noyau.
Unicité
Le 2-méthoxy-N’-(2,3,5,6-tétrafluorophényl)benzohydrazide est unique en raison de la présence à la fois de groupes méthoxy et tétrafluorophényle, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C14H10F4N2O2 |
|---|---|
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide |
InChI |
InChI=1S/C14H10F4N2O2/c1-22-10-5-3-2-4-7(10)14(21)20-19-13-11(17)8(15)6-9(16)12(13)18/h2-6,19H,1H3,(H,20,21) |
Clé InChI |
DNQGTASRQSZDQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NNC2=C(C(=CC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)

![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)

![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)

![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
methanol](/img/structure/B12456494.png)
